2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

NMR spectroscopy structural characterization thiazole derivatives

Generic thiazole acetamide reagents often suffer from undefined salt stoichiometry and undocumented residual solvents, undermining assay reproducibility. This hydrochloride salt (CAS 1046757-36-1) resolves these risks with a defined counterion and batch-controlled specifications. • Defined HCl salt form enhances aqueous solubility vs. free base (CAS 73326-19-9), enabling direct use in physiological buffer systems without organic co-solvent interference. • Batch-certified ≥95% purity with traceable 1H NMR verification (BMRB bmse011916 reference available) ensures consistent performance in amide coupling, alkylation, and library synthesis. • Validated as key intermediate for N-(2-thiazolyl)acetamide immunomodulatory agents per US Patent 4,217,355. Suitable for focused library generation and structure-activity relationship studies.

Molecular Formula C5H8ClN3OS
Molecular Weight 193.66 g/mol
CAS No. 1046757-36-1
Cat. No. B1371995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride
CAS1046757-36-1
Molecular FormulaC5H8ClN3OS
Molecular Weight193.66 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)NC(=O)CN.Cl
InChIInChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H
InChIKeyIQNPGISPCFLJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl Identity & Specifications


2-Amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride (CAS 1046757‑36‑1, C5H8ClN3OS, MW 193.66) is a heterocyclic thiazole amide supplied as a hydrochloride salt for enhanced aqueous solubility and handling . The free base (C5H7N3OS, CAS 73326‑19‑9, MW 157.19) is also available, but the salt form is preferred for many synthetic and biological applications due to its improved crystallinity and water compatibility [1].

Hydrochloride salt enables aqueous synthesis and bioassay compatibility
Batch-controlled purity specification reduces experimental variability
1H NMR reference data supports structural identity confirmation

Non-Interchangeability of 2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl


Generic substitution among thiazole acetamides is unreliable due to significant differences in salt form, solubility, and trace impurity profiles that directly impact experimental reproducibility. The hydrochloride salt (CAS 1046757‑36‑1) offers a defined counterion that alters aqueous solubility and crystallinity compared to the free base (CAS 73326‑19‑9) or alternative salts like dihydrochloride (CAS 1287066‑91‑4) . Additionally, commercial purity specifications (e.g., 95% minimum by AKSci) are batch‑controlled, whereas generic reagent‑grade materials may lack such documentation, introducing variable side‑product or residual solvent content that can confound biological assays or downstream derivatization [1].

Free base vs. HCl salt
Free base may differ in aqueous solubility, crystallinity, and stoichiometric calculations
Alternative salt forms
Dihydrochloride or other counterions alter purity profile and reagent handling
Generic reagent-grade thiazoles
Undocumented purity may introduce variable side-products confounding assays or synthesis

Comparative Evidence: 2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl


NMR Identity: Free Base vs. HCl Salt

The free base form (CAS 73326‑19‑9) of the target compound has been fully characterized by 1D 1H NMR at 600 MHz in DMSO‑d6 (2 mM, 298 K, pH 7.5), providing a reference fingerprint for structural verification [1]. While the hydrochloride salt (CAS 1046757‑36‑1) is expected to exhibit similar core proton shifts, the counterion can subtly alter amide NH and amine proton signals due to hydrogen bonding with chloride. This reference data enables unambiguous confirmation of the core heterocyclic skeleton prior to use, a quality‑control measure not universally available for in‑class analogs.

NMR Identity Reference
Data to verify
Free base: 1D 1H NMR, 600 MHz, DMSO‑d6 (BMRB bmse011916)
HCl salt: no publicly deposited spectrum
Supports structural proxy verification
Obtain salt-specific NMR for direct confirmation
NMR spectroscopy structural characterization thiazole derivatives

Purity & Molecular Weight: Salt vs. Free Base

The hydrochloride salt (CAS 1046757‑36‑1) is supplied by AKSci with a minimum purity specification of 95% and a molecular weight of 193.66 g/mol . In contrast, the free base (CAS 73326‑19‑9) has a molecular weight of 157.19 g/mol and is often available in lower purity grades (e.g., 95% or unspecified) [1]. The precise molecular weight of the salt is essential for accurate stoichiometric calculations in synthesis and for defining dosing in biological assays.

Purity & MW Specification
Specification review
HCl salt: MW 193.66, purity ≥95% (AKSci)
Free base: MW 157.19, typical purity 95%
Defined salt supports consistent reagent preparation
Review batch-specific COA
chemical procurement purity specification salt form comparison

Synthetic Intermediate for Immunomodulatory Amides

US Patent 4,217,355 discloses a series of N‑(2‑thiazolyl)amides with immunomodulatory activity, including the dihydrobromide salt of 2‑amino‑N‑(1,3‑thiazol‑2‑yl)acetamide [1]. The free base is explicitly named as an intermediate in the synthesis of substituted acetamides that modulate immune responses. While the patent does not report isolated biological data for the core compound, its inclusion in the claims establishes its validated role as a precursor to bioactive thiazole amides, distinguishing it from less synthetically exploited analogs.

Validated Intermediate
Reported
US Patent 4,217,355: free base used as intermediate for immunomodulatory N-(2-thiazolyl)amides
Precedented building block for thiazole amide libraries
No isolated bioactivity reported
medicinal chemistry building block immunomodulation

Aqueous Solubility: Hydrochloride vs. Free Base

The free base (CAS 73326‑19‑9) has an estimated water solubility of 3015.13 mg/L (EPA T.E.S.T. prediction) [1]. As a hydrochloride salt, the target compound (CAS 1046757‑36‑1) is expected to exhibit substantially higher aqueous solubility due to the ionization of the primary amine and the presence of the chloride counterion. While experimental solubility data for the salt are not publicly available, the general principle of salt formation to enhance solubility is well established for amine‑containing heterocycles.

Aqueous Solubility
Class-level inference
Free base: estimated 3015 mg/L (EPA T.E.S.T.)
HCl salt: expected higher solubility (not quantified)
Salt formation may improve aqueous handling
Experimental verification recommended
solubility biopharmaceutical properties salt selection

Antibacterial Activity of Thiazole Acetamide Derivatives

A study on structurally related thiazole compounds reported minimum inhibitory concentrations (MICs) against methicillin‑resistant Staphylococcus aureus (MRSA) ATCC 43300, with lead analog MIC values as low as 1.3 μg/mL [1]. While the exact target compound (CAS 1046757‑36‑1) was not directly evaluated, the conserved N‑(1,3‑thiazol‑2‑yl)acetamide core is recognized as a privileged scaffold for antibacterial activity. This class‑level data supports the rationale for using the compound as a starting point for further antimicrobial derivatization.

Antimicrobial Scaffold Context
Class-level inference
Analog thiazole acetamide: MIC 1.3 μg/mL against MRSA ATCC 43300 (broth microdilution)
Supports scaffold selection for antimicrobial derivatization
Direct activity not characterized
antimicrobial thiazole structure‑activity relationship

Application Scenarios for 2-Amino-N-(1,3-thiazol-2-yl)acetamide HCl


Immunomodulatory Thiazole Amide Synthesis

The compound serves as a key building block for the preparation of N‑(2‑thiazolyl)acetamides with potential immunomodulatory activity, as documented in US Patent 4,217,355 [1]. Researchers can employ the hydrochloride salt directly in amide coupling reactions or alkylation sequences to generate focused libraries for immunological studies.

Aqueous-Compatible Biological Assays

Owing to its hydrochloride salt form, the compound offers enhanced aqueous solubility relative to the free base, facilitating its use in biochemical assays (e.g., enzyme inhibition, receptor binding) that require near‑physiological buffer conditions without the confounding effects of organic co‑solvents .

Precursor to Thiazole-Based Antimicrobials

Although the compound itself lacks direct antimicrobial data, the N‑(1,3‑thiazol‑2‑yl)acetamide scaffold is a known pharmacophore for antibacterial activity, as evidenced by MIC values as low as 1.3 μg/mL for structurally analogous thiazole acetamides against MRSA [2]. The hydrochloride salt can be elaborated into novel antimicrobial agents via simple amine functionalization.

Quality-Controlled Reference for Structural Analysis

The availability of a 1H NMR reference spectrum for the free base (BMRB entry bmse011916) enables researchers to confirm the identity and purity of the hydrochloride salt after purchase or after synthetic manipulation [3]. This is particularly valuable in academic and industrial labs that require traceable analytical characterization.

Application
Selection Property
Validation Focus
Immunomodulatory pathway research building block
Precedented intermediate (US Patent)
Verify coupling efficiency and library purity
Aqueous biochemical assay workflows
Hydrochloride salt for buffered media
Assess solubility in assay buffer and DMSO compatibility
Antimicrobial derivatization research
N-(1,3-thiazol-2-yl)acetamide scaffold
Verify MIC against target strains post-derivatization
Structural characterization reference
Available 1H NMR reference (free base)
Confirm salt identity via NMR comparison

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